2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate
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Overview
Description
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate is an organic compound with the molecular formula C15H12Cl2O5S and a molecular weight of 375.22 g/mol . This compound is characterized by the presence of both chloro and ethoxy groups, as well as a formyl group attached to a phenyl ring, which is further connected to a chlorobenzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of 2-chloro-6-ethoxy-4-carboxyphenyl 4-chlorobenzenesulfonate.
Reduction: Formation of 2-chloro-6-ethoxy-4-hydroxymethylphenyl 4-chlorobenzenesulfonate.
Scientific Research Applications
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and formyl groups may play a role in binding to active sites, while the sulfonate group could enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-ethoxy-4-formylphenyl acetate: Similar structure but with an acetate group instead of a sulfonate group.
2-Chloro-6-ethoxy-4-formylphenoxyacetic acid: Contains an acetic acid moiety instead of a sulfonate group.
Uniqueness
The combination of these functional groups makes it a versatile intermediate for various chemical transformations and potential bioactive compounds .
Properties
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O5S/c1-2-21-14-8-10(9-18)7-13(17)15(14)22-23(19,20)12-5-3-11(16)4-6-12/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMGOFSIOQBQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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